

# comparative reactivity of 3-Bromo-5-methylphenol vs other bromophenols

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## Compound of Interest

Compound Name: 3-Bromo-5-methylphenol

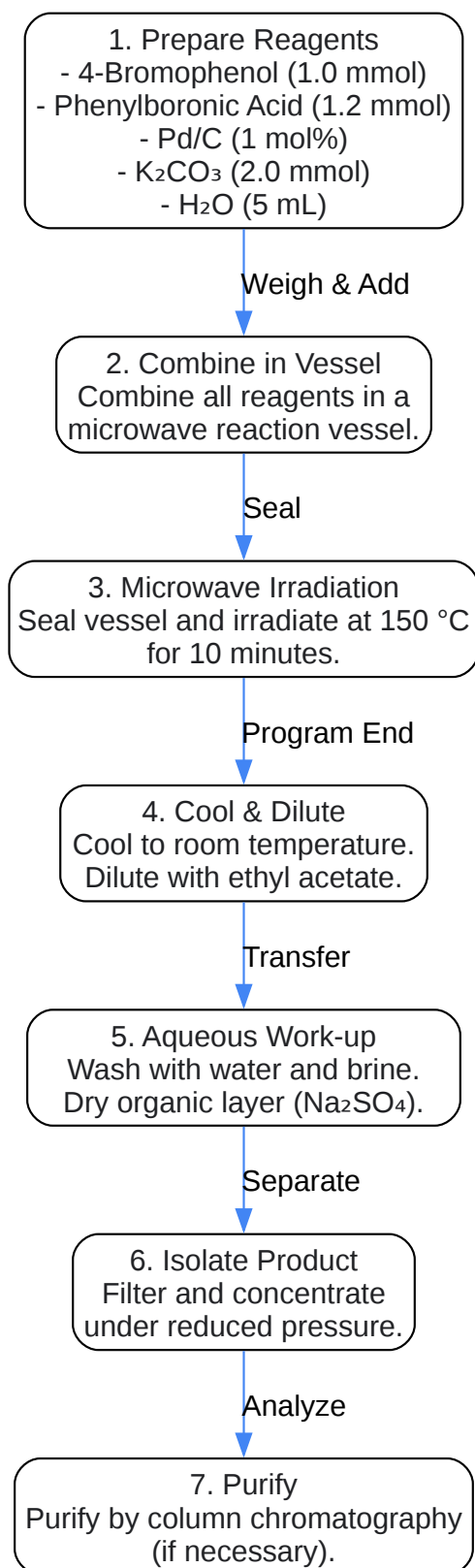
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## Part 1: The Pillars of Reactivity: Electronic and Steric Effects

The reactivity of any substituted benzene ring is a direct consequence of the electronic and steric properties of its substituents. In the case of **3-bromo-5-methylphenol**, we must consider the contributions of the hydroxyl (-OH), bromo (-Br), and methyl (-CH<sub>3</sub>) groups.

- **Hydroxyl (-OH) Group:** The -OH group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution.<sup>[4][5]</sup> Its oxygen atom donates a lone pair of electrons into the aromatic  $\pi$ -system via resonance, significantly increasing the ring's electron density and nucleophilicity, particularly at the positions ortho and para to it.<sup>[6]</sup>
- **Bromo (-Br) Group:** Halogens present a fascinating dichotomy. Inductively, the electronegative bromine atom withdraws electron density from the ring, making it a deactivator. However, like oxygen, it possesses lone pairs that can be donated through resonance, directing incoming electrophiles to the ortho and para positions. For bromine, the inductive effect outweighs the resonance effect, resulting in net deactivation but maintaining ortho, para-direction.<sup>[6]</sup>
- **Methyl (-CH<sub>3</sub>) Group:** As an alkyl group, the methyl substituent is a weak activating group and an ortho, para-director. It donates electron density through a combination of the inductive effect and hyperconjugation.<sup>[6][7]</sup>



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- To cite this document: BenchChem. [comparative reactivity of 3-Bromo-5-methylphenol vs other bromophenols]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280546#comparative-reactivity-of-3-bromo-5-methylphenol-vs-other-bromophenols]

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